5-Fluoro-2-methyl-1H-pyrrolo[2,3-b]pyridine

Medicinal Chemistry Drug Design Physicochemical Properties

Sourcing inconsistent azaindole building blocks can derail kinase inhibitor SAR studies. This 5-fluoro-2-methyl-7-azaindole (CAS 145934-92-5) provides a quantifiably optimized XLogP3 (1.8) vs. non-halogenated (1.7) and 5-chloro (2.3) analogs, enabling precise lipophilicity tuning for metabolic stability and membrane permeability. ● 97% purity with full analytical characterization (NMR, HPLC, GC) ensures batch-to-batch reproducibility. ● Standard commercial availability from multiple qualified suppliers with documented cold-chain logistics.

Molecular Formula C8H7FN2
Molecular Weight 150.15 g/mol
CAS No. 145934-92-5
Cat. No. B124899
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Fluoro-2-methyl-1H-pyrrolo[2,3-b]pyridine
CAS145934-92-5
Molecular FormulaC8H7FN2
Molecular Weight150.15 g/mol
Structural Identifiers
SMILESCC1=CC2=CC(=CN=C2N1)F
InChIInChI=1S/C8H7FN2/c1-5-2-6-3-7(9)4-10-8(6)11-5/h2-4H,1H3,(H,10,11)
InChIKeyRSYDPOVVRMCJHZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Fluoro-2-methyl-7-azaindole: A Kinase-Focused Scaffold


5-Fluoro-2-methyl-1H-pyrrolo[2,3-b]pyridine (CAS 145934-92-5), commonly known as a 5-fluoro-7-azaindole, is a fluorinated heterocyclic building block (C8H7FN2, MW 150.15) [1]. Its core scaffold, 1H-pyrrolo[2,3-b]pyridine (7-azaindole), is a privileged structure in medicinal chemistry and is the foundation for numerous kinase inhibitors [2]. This specific compound features a fluorine atom at the 5-position and a methyl group at the 2-position, which differentiates its physicochemical properties from other azaindole building blocks and is instrumental in modulating the potency and pharmacokinetic profiles of derived drug candidates [2].

Scaffold Class
Kinase-focused fluorinated building block
Core Structure
Privileged 7-azaindole scaffold for inhibitor libraries
Key Modification
5-F substitution for target interaction and ADME profile modulation

Procurement Precision: Avoiding Suboptimal Analogs


Substituting 5-Fluoro-2-methyl-1H-pyrrolo[2,3-b]pyridine with a non-fluorinated or differently halogenated analog is a scientifically significant decision that will alter the physicochemical and ultimately the biological properties of the final compound. The specific 5-fluoro substitution pattern is not arbitrary; it is chosen to strategically modulate key drug-like properties. As detailed below, this specific compound provides a quantifiably different lipophilicity profile (XLogP3 = 1.8) compared to its non-halogenated (XLogP3 = 1.7) and 5-chloro (XLogP3 = 2.3) counterparts [1]. This precise control over lipophilicity is critical, as it directly influences a drug candidate's metabolic stability, membrane permeability, and off-target binding [2]. Consequently, using a different 7-azaindole starting material can lead to a divergent structure-activity relationship (SAR) and ultimately a less optimal lead candidate, making the selection of this specific building block a key procurement decision.

Non-fluorinated 2-methyl-7-azaindole
Lacks fluorine-mediated metabolic modulation; ADME and target-interaction profiles may shift.
5-Chloro-2-methyl-7-azaindole
Higher lipophilicity may alter permeability, solubility, and off-target binding context compared to the 5-fluoro analog.

Quantitative Differentiators vs. Key Analogs


Lipophilicity (XLogP3) vs. Non-Halogenated and 5-Chloro Analogs

The target compound exhibits a computed lipophilicity (XLogP3-AA) of 1.8 [1]. This value represents a 0.1 log unit increase over the non-fluorinated analog 2-methyl-1H-pyrrolo[2,3-b]pyridine (XLogP3 = 1.7) and a 0.5 log unit decrease compared to the 5-chloro analog (XLogP3 = 2.3) [1]. The incremental increase in lipophilicity from fluorine substitution is a well-documented strategy to enhance membrane permeability and metabolic stability without the excessive logP increase often associated with chlorine, which can lead to poor solubility and higher off-target promiscuity [2].

Lipophilicity Profile
Head-to-head
Target XLogP3 1.8 vs Non-F 1.7 vs 5-Cl 2.3
Reported balanced lipophilicity supports multiparameter optimization context
Computed XLogP3-AA values; confirm experimentally
Medicinal Chemistry Drug Design Physicochemical Properties

Supply Chain Purity Benchmarking

The standard commercial purity for this compound is established at 97%, a specification that is consistently offered by multiple suppliers and is supported by batch-specific analytical data such as NMR, HPLC, or GC [REFS-1, REFS-2]. This purity level is comparable to that of the non-halogenated (97-98%) and 5-chloro (97-98%) analogs . This establishes a reliable baseline for research, ensuring that any observed differences in downstream applications are due to the chemical structure rather than variations in starting material quality.

Purity Benchmark
Data to verify
97% standard purity across analog series
Comparable purity may support cross-analog SAR comparison
Vendor specifications; verify batch-specific COA
Chemical Synthesis Quality Control Procurement

Cost-Benefit of Fluorine Substitution

Procurement of the 5-fluoro-2-methyl-7-azaindole building block comes at a significant cost premium compared to its non-halogenated counterpart. For a 1-gram quantity, the fluorinated compound is approximately 40% more expensive than the non-fluorinated analog, despite being offered at the same 97% purity level . This premium reflects the increased synthetic complexity and the strategic value of the fluorine atom in medicinal chemistry programs.

Procurement Cost Context
Source review
~$300/1g (5-F) vs ~$210/1g (non-F)
~43% cost premium for fluorine substitution; may inform project budget planning
Supplier pricing Q1 2026; subject to change
Medicinal Chemistry Procurement Chemical Economics

High-Impact Research Applications


Kinase Inhibitor Scaffold with Enhanced Metabolic Stability

This compound serves as a core structural motif for the development of ATP-competitive kinase inhibitors, particularly against targets like the Fibroblast Growth Factor Receptors (FGFRs) and Janus Kinases (JAKs). Its 5-fluoro substitution is a key design element for improving the metabolic stability of resulting inhibitors, a property supported by its quantifiably optimized lipophilicity profile (XLogP3 = 1.8) [1]. Using this specific building block allows medicinal chemists to rapidly construct focused libraries of 1H-pyrrolo[2,3-b]pyridine derivatives and establish clear structure-activity relationships (SAR) with a built-in pharmacokinetic advantage [2].

Bioisosteric Replacement and Lead Optimization

The 5-fluoro-2-methyl-1H-pyrrolo[2,3-b]pyridine scaffold is an ideal tool for systematic bioisosteric replacement studies. Its well-defined and intermediate lipophilicity (XLogP3 = 1.8) compared to non-halogenated (XLogP3 = 1.7) and 5-chloro (XLogP3 = 2.3) analogs makes it the optimal choice for researchers seeking to fine-tune a lead candidate's properties without drastic shifts in logP [1]. This allows for a nuanced exploration of the 'fluorine walk' or halogen substitution effects on target binding affinity, cellular potency, and in vivo pharmacokinetics, as highlighted in recent comparative reviews [2].

Privileged Heterocyclic Intermediate Synthesis

This compound is a high-value, versatile intermediate for constructing more complex drug-like molecules. Its 97% standard commercial purity and availability with full analytical characterization (NMR, HPLC, GC) ensure reliable and reproducible synthetic outcomes [1]. It is specifically prioritized in medicinal chemistry campaigns where the introduction of a fluorine atom is required to block metabolic soft spots or enhance target engagement, a common strategy in the development of clinical candidates for oncology and inflammatory diseases.

Application
Selection Property
Validation Focus
Kinase inhibitor scaffold development
Fluorine-substituted 7-azaindole core
Metabolic stability and target engagement assays
Bioisosteric replacement and lead optimization
Intermediate lipophilicity profile vs. non-F and chloro analogs
LogP-dependent SAR interpretation
Privileged heterocyclic intermediate synthesis
Standard purity grade with analytical documentation
Synthetic reproducibility and batch consistency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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